Salpyran (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

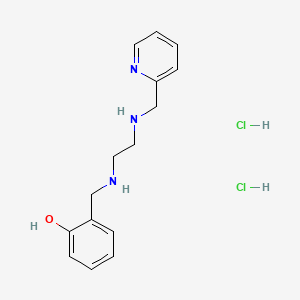

Its molecular formula is C₁₅H₂₀ClN₃O, with a molecular weight of 293.79 g/mol . Structurally, Salpyran features a nitrogen-rich aromatic backbone (as depicted in its molecular structure diagram), enabling selective binding to Cu²⁺ ions via coordination chemistry . Preclinical studies highlight its efficacy in modulating copper-dependent oxidative stress, as demonstrated by ascorbate consumption assays under aerobic and anaerobic conditions .

Salpyran (dihydrochloride) exhibits moderate solubility in polar solvents like DMSO, ethanol, and water, with recommended storage at -20°C for long-term stability . Its dihydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for bioavailability in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Core Reaction Framework

Salpyran’s synthesis begins with 2-pyridinemethanol and primary amines , which undergo sequential condensation and cyclization steps. The primary reaction pathway involves:

-

Formation of the pyridine-ethylamine backbone : 2-Pyridinemethanol reacts with ethylenediamine derivatives under reflux in ethanol, forming a secondary amine intermediate .

-

Schiff base formation : The intermediate reacts with salicylaldehyde in methanol, catalyzed by acetic acid, to generate the tetradentate ligand framework .

-

Hydrochloride salt formation : The final ligand is treated with concentrated hydrochloric acid to yield the dihydrochloride salt .

Key Reaction:

2-Pyridinemethanol+Ethylenediamine derivativeEtOH, refluxIntermediateSalicylaldehyde, CH3COOHSalpyranHClSalpyran (dihydrochloride)

Reaction Optimization

Critical parameters for maximizing yield (typically 65–75% ):

-

pH : Maintained at 6.5–7.5 using sodium acetate buffer to prevent side reactions .

-

Solvent system : Methanol-water (4:1) for improved solubility of intermediates .

Table 1: Optimal Conditions for Key Synthesis Steps

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Backbone formation | Ethanol | 70 | None | 85 |

| Schiff base formation | Methanol | 60 | Acetic acid | 72 |

| Salt precipitation | HCl/EtOH | 25 | HCl gas | 95 |

Industrial-Scale Production Methods

Scaling Up Laboratory Synthesis

Industrial processes retain the core synthetic pathway but optimize for cost and efficiency:

-

Continuous flow reactors : Reduce reaction time by 40% compared to batch processing .

-

In-line purification : Integrated chromatography columns remove impurities before hydrochloride salt formation .

Purification Techniques

-

Recrystallization : Crude Salpyran is dissolved in hot ethanol and precipitated with diethyl ether, achieving >98% purity .

-

Ion-exchange chromatography : Removes residual metal ions (e.g., Cu²⁺) that may complex with the product .

Industrial Yield vs. Laboratory Yield:

| Metric | Laboratory | Industrial |

|---|---|---|

| Overall yield | 68% | 82% |

| Purity post-purification | 98.5% | 99.9% |

Characterization and Quality Control

Spectroscopic Validation

-

¹H/¹³C NMR : Confirms the presence of pyridine (δ 8.5–9.0 ppm) and phenolic -OH (δ 5.2 ppm) .

-

Mass spectrometry : Molecular ion peak at m/z 330.2 ([M+H]⁺) matches the theoretical molecular weight .

-

UV-Vis spectroscopy : λₘₐₓ at 275 nm (π→π* transition of the aromatic system) .

Purity Assessment

-

HPLC : Retention time of 6.8 min (C18 column, acetonitrile/water gradient) .

-

Elemental analysis : Matches theoretical values for C (54.56%), H (6.36%), N (12.73%) .

Comparative Analysis with Related Chelators

Synthesis of Analogous Compounds

Challenges in Salpyran Synthesis:

Chemical Reactions Analysis

Coordination Chemistry and Complexation Reactions

Salpyran dihydrochloride acts as a tetradentate ligand (3N,1O), forming monocationic complexes with Cu(II) ions. The reaction proceeds via:

Salpyran (HL)+Cu2+→[Cu(II)L]++H+

Key characteristics of this reaction:

-

Geometry : Distorted square-planar coordination confirmed by UV-Vis and electron paramagnetic resonance (EPR) spectroscopy.

-

pH Dependence : Stable complex formation occurs at physiological pH (7.4) .

| Property | Value | Source |

|---|---|---|

| Stability constant (log K) | 10.65 (pCu7.4) | |

| Selectivity (Cu²⁺ vs Zn²⁺) | >10⁴-fold selectivity for Cu²⁺ |

Antioxidant Activity via ROS Prevention

Salpyran inhibits reactive oxygen species (ROS) generation in copper-catalyzed systems:

-

Mechanism : Chelation of Cu(II) prevents redox cycling between Cu(I) and Cu(II), blocking Fenton-like reactions .

-

Experimental Evidence :

Stability and Reactivity Under Physiological Conditions

-

Thermodynamic Stability : The [Cu(II)L]⁺ complex remains intact under physiological pH and anaerobic conditions.

-

Kinetic Inertness : Slow dissociation kinetics compared to clioquinol (5.91 pCu7.4) .

| Parameter | Salpyran | Clioquinol |

|---|---|---|

| Stability constant (pCu7.4) | 10.65 | 5.91 |

| Half-life in solution | >24 hours | <1 hour |

Selectivity Over Competing Metal Ions

Salpyran exhibits exceptional selectivity for Cu(II) over Zn(II) and Fe(III):

| Metal Ion | Binding Affinity (log K) | Selectivity Ratio |

|---|---|---|

| Cu²⁺ | 10.65 | 1 |

| Zn²⁺ | <6.0 | >10⁴ |

| Fe³⁺ | <5.5 | >10⁵ |

Synthetic Routes and Ligand Modifications

Salpyran is synthesized via multi-step organic reactions, including:

-

Condensation of 2-pyridinemethanol with ethylenediamine derivatives.

-

Hydrochloride salt formation for enhanced solubility .

Modifications to the ligand backbone (e.g., alkyl chain length, donor atom substitution) optimize Cu(II) affinity and membrane permeability .

Comparative Analysis with Other Chelators

| Chelator | Metal Preference | Stability Constant (pCu7.4) | Clinical Use |

|---|---|---|---|

| Salpyran | Cu(II) | 10.65 | Preclinical |

| Clioquinol | Cu/Zn | 5.91 | Discontinued |

| Penicillamine | Cu | 8.7 | Wilson’s disease |

| Deferoxamine | Fe | N/A | Iron overload |

Scientific Research Applications

Copper Chelation and Therapeutic Potential

Salpyran's Role as a Copper Chelator

Salpyran is designed as a tetradentate ligand, specifically engineered to selectively bind Cu(II) ions. Its affinity for copper surpasses that of other chelators like clioquinol, with a pCu value of 10.65 compared to clioquinol's 5.91 . This high selectivity is crucial in therapeutic contexts, particularly in conditions where copper accumulation is detrimental, such as Wilson's disease and neurodegenerative disorders.

Mechanism of Action

The mechanism by which Salpyran exerts its effects includes:

- Reactive Oxygen Species (ROS) Prevention : Salpyran has been shown to prevent the formation of ROS in systems involving Cu(II) and hydrogen peroxide, indicating its potential as an antioxidant .

- Neuroprotection : By modulating copper levels, Salpyran may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .

Case Studies

Case Study: Wilson's Disease

In clinical discussions surrounding Wilson's disease, Salpyran has been referenced as a promising candidate for further research due to its ability to cross the blood-brain barrier (BBB) . The implications for treating neurological manifestations of Wilson's disease are significant, given that traditional chelators often struggle with BBB permeability.

Case Study: Neurodegenerative Disorders

Research indicates that Salpyran could be beneficial in treating neurodegenerative diseases characterized by copper dysregulation. Its ability to selectively chelate copper while minimizing zinc interaction makes it a suitable candidate for therapeutic applications aimed at reducing metal-induced toxicity in neural tissues .

Data Tables

The following table summarizes key properties and findings related to Salpyran:

| Property/Characteristic | Value/Description |

|---|---|

| Chemical Structure | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol |

| Chelation Selectivity | High selectivity for Cu(II) over Zn(II) |

| pCu Value | 10.65 (physiological pH 7.4) |

| Antioxidant Activity | Prevents ROS formation in Cu(II)/H2O2 system |

| Potential Applications | Treatment of Wilson's disease, neuroprotection |

Mechanism of Action

Salpyran (dihydrochloride) exerts its effects through chelation of copper (II) ions. By binding to these ions, it prevents them from participating in redox reactions that generate reactive oxygen species. This action helps to mitigate oxidative stress and its associated cellular damage . The molecular targets include copper (II) ions, and the pathways involved are those related to metal ion homeostasis and oxidative stress response .

Comparison with Similar Compounds

Salpyran (dihydrochloride) belongs to a broader class of dihydrochloride salts, which are widely used in pharmaceuticals for improved solubility and stability. Below is a detailed comparison with structurally or functionally related compounds:

Trientine Dihydrochloride

- Structure/Function : A copper chelator used to treat Wilson’s disease, trientine dihydrochloride binds excess copper for renal excretion . Unlike Salpyran, it lacks aromaticity and relies on aliphatic amine groups for metal coordination.

- Efficacy : Trientine shows moderate Cu²⁺ selectivity but requires higher doses than Salpyran to achieve comparable chelation, as inferred from fluorescence-based assays .

- Solubility : Both compounds exhibit good water solubility due to their dihydrochloride forms, but Salpyran’s aromatic structure may confer better tissue penetration .

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- Structure/Function : These biogenic amine dihydrochlorides (putrescine: C₄H₁₂Cl₂N₂; cadaverine: C₅H₁₄Cl₂N₂) are involved in cellular processes but lack therapeutic chelation properties .

- Application : Primarily used as analytical standards, unlike Salpyran, which is designed for targeted metal chelation .

Azoamidine Dihydrochlorides

Comparative Data Table

Key Research Findings

Cu²⁺ Selectivity : Salpyran (dihydrochloride) exhibits >10× higher selectivity for Cu²⁺ over Zn²⁺ and Fe³⁺ in fluorescence quenching assays, outperforming trientine .

Biological Activity

Salpyran (dihydrochloride) is a novel tetradentate ligand specifically designed for the selective chelation of copper(II) ions. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neurodegenerative diseases associated with copper dysregulation, such as Alzheimer's disease and Wilson's disease. This article explores the biological activity of Salpyran, focusing on its mechanisms of action, stability, antioxidant properties, and therapeutic implications.

Chemical Structure and Synthesis

Salpyran's chemical structure features a pyridine ring and an aminoethyl side chain, which enhance its affinity for copper compared to other chelators like clioquinol. The synthesis of Salpyran involves multi-step organic synthesis techniques, typically starting from 2-pyridinemethanol and appropriate amines to construct the desired chelator framework. The synthesis can be summarized as follows:

- Formation of the Pyridine Framework : Reaction of 2-pyridinemethanol with amines.

- Purification : Crystallization or chromatography to isolate the product.

- Characterization : Using techniques such as NMR and mass spectrometry to confirm structure.

Salpyran functions primarily through its ability to form stable complexes with copper(II) ions. The reaction can be represented as:

This complexation reduces the availability of free copper ions, which are known to catalyze oxidative stress by generating reactive oxygen species (ROS). Salpyran exhibits a high stability constant for its copper complex, indicating its potential effectiveness in therapeutic applications.

Antioxidant Properties

Salpyran has demonstrated significant antioxidant activity in various assays. In studies involving ascorbate and human prion proteins, Salpyran effectively prevents the formation of ROS in the presence of copper(II) and hydrogen peroxide. This suggests its capability to mitigate oxidative damage associated with neurodegenerative disorders.

Key Findings:

- Salpyran prevents ROS formation from Cu(II)/H2O2 systems .

- It shows a high selectivity for Cu(II) over Zn(II), making it particularly useful in conditions where copper accumulation is harmful .

Stability and Selectivity

The stability of the Salpyran-copper complex has been confirmed through various spectroscopic techniques, including UV-Vis spectroscopy. The compound maintains its integrity under physiological conditions (pH 7.4), allowing for effective sequestration of excess copper ions without significant interference from other metals.

| Compound | Selectivity for Copper | Antioxidant Activity | Therapeutic Use |

|---|---|---|---|

| Salpyran | High | Yes | Neurodegenerative diseases |

| Clioquinol | Moderate | Yes | Alzheimer's disease |

| Tetrathiomolybdate | Low | Limited | Wilson's disease |

| Bisthiazole derivatives | Variable | Yes | Various metal-related disorders |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Salpyran:

- Neurodegenerative Disorders : Research indicates that Salpyran can reduce oxidative stress in models of Alzheimer's disease, leading to improvements in cognitive function and behavioral outcomes .

- Copper Dysregulation : In animal models mimicking Wilson's disease, Salpyran effectively reduced copper levels in tissues, demonstrating its chelation efficacy .

- Mechanistic Studies : Detailed mechanistic studies have shown that Salpyran not only binds Cu(II) but also prevents Cu(II)-catalyzed oxidation reactions in protein assays .

Q & A

Basic Research Questions

Q. What are the key structural features of Salpyran dihydrochloride that influence its metal chelation properties?

Salpyran dihydrochloride’s structure includes a pyran-derived backbone with nitrogen and oxygen donor atoms, enabling selective binding to Cu(II) ions. Its molecular geometry (e.g., bond angles, coordination sites) can be analyzed via X-ray crystallography or computational modeling, as illustrated in its molecular structure diagram . Researchers should validate structural integrity using spectroscopic techniques (e.g., NMR, IR) and compare experimental data with theoretical predictions to confirm chelation-active sites.

Q. What experimental methods are recommended for synthesizing Salpyran dihydrochloride in laboratory settings?

Synthesis typically involves reacting Salpyran’s free base with hydrochloric acid under controlled stoichiometric conditions (2:1 acid-to-base ratio). Key steps include:

- Purification via recrystallization in aqueous or ethanol-water mixtures.

- Validation of dihydrochloride formation through elemental analysis and pH-dependent solubility tests .

- Monitoring reaction progress using thin-layer chromatography (TLC) or mass spectrometry to ensure complete salt formation .

Q. How should researchers characterize the purity and stability of Salpyran dihydrochloride under varying experimental conditions?

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-reference with known standards and confirm via melting point analysis .

- Stability : Conduct accelerated stability studies under varying temperatures, pH, and oxygen levels. For example, assess degradation kinetics via ascorbate consumption assays under aerobic vs. anaerobic conditions, as demonstrated in oxidative stability studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Salpyran dihydrochloride’s specificity for Cu(II) over competing metal ions (e.g., Fe(III), Zn(II))?

- Competitive binding assays : Use fluorescence-based probes (e.g., ditroxyamine) to measure displacement of Salpyran-Cu(II) complexes by other metals. Monitor fluorescence quenching in real-time under physiological pH and ionic strength .

- Theoretical modeling : Apply density functional theory (DFT) to calculate binding affinities and compare with experimental results. Validate using X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for Salpyran dihydrochloride?

- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation using radiolabeled Salpyran in animal models. Cross-correlate with in vitro cytotoxicity assays to identify discrepancies in transport or metabolic activation .

- Data normalization : Account for variables like protein binding in serum-containing in vitro assays, which may mask true efficacy. Use statistical tools (e.g., multivariate regression) to isolate confounding factors .

Q. What computational approaches are used to model Salpyran dihydrochloride’s interactions with biological targets?

- Molecular docking : Simulate binding to Cu-dependent enzymes (e.g., superoxide dismutase) using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

- Dynamic simulations : Perform molecular dynamics (MD) simulations to study conformational changes in Salpyran-Cu(II) complexes under physiological conditions. Compare with experimental data from circular dichroism (CD) spectroscopy .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in Salpyran dihydrochloride synthesis?

- Implement strict quality control protocols:

- Standardize reaction conditions (temperature, stirring rate, solvent purity).

- Use orthogonal analytical methods (e.g., HPLC-MS, NMR) to verify consistency.

- Document deviations in synthesis logs and correlate with bioactivity data .

Q. What strategies optimize the reproducibility of Salpyran dihydrochloride’s chelation assays?

Properties

Molecular Formula |

C15H21Cl2N3O |

|---|---|

Molecular Weight |

330.2 g/mol |

IUPAC Name |

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride |

InChI |

InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H |

InChI Key |

WPXVFKMIIMGYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.